molecular formula C18H27N3O2 B2493923 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide CAS No. 2194845-86-6

4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2493923
CAS No.: 2194845-86-6
M. Wt: 317.433
InChI Key: GOFNJNXNLTYXRI-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using an ethoxyphenyl boronic acid or halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclobutyl or ethoxyphenyl groups.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: Substitution reactions can occur at the diazepane ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base or catalyst.

Major Products

    Oxidation: Oxidized derivatives of the cyclobutyl or ethoxyphenyl groups.

    Reduction: Amines or reduced derivatives of the carboxamide group.

    Substitution: Substituted diazepane or ethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes involving diazepane derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Modulation of Ion Channels: Affecting the function of ion channels, altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as an anxiolytic and sedative.

    Lorazepam: Another diazepane derivative with anxiolytic and sedative properties.

    Cyclobutyl Compounds: Compounds containing the cyclobutyl group, which may have similar chemical properties.

Uniqueness

4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other diazepane derivatives.

Properties

IUPAC Name

4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-2-23-17-9-7-15(8-10-17)19-18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFNJNXNLTYXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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